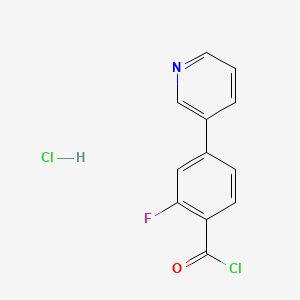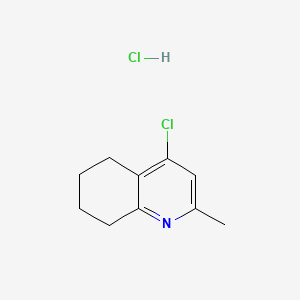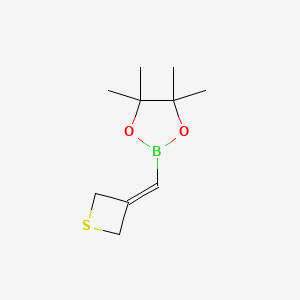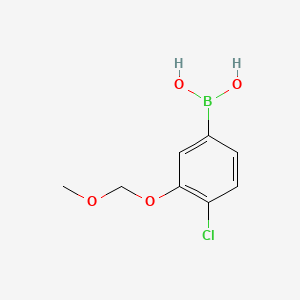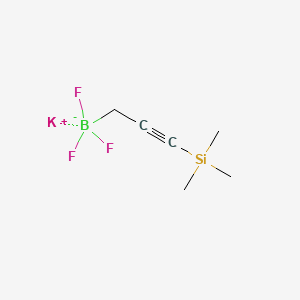
Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group makes this compound highly reactive and useful in various applications, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate typically involves the reaction of a trimethylsilyl-protected alkyne with a boron-containing reagent. One common method is the reaction of trimethylsilylacetylene with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of organoboron compounds .
Aplicaciones Científicas De Investigación
Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of boron-carbon bonds and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Potassium allyltrifluoroborate: Similar in structure but contains an allyl group instead of a trimethylsilyl-protected alkyne.
Potassium trifluoro(prop-2-enyl)borate: Contains a prop-2-enyl group, making it different in reactivity and applications
Uniqueness
Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate is unique due to its trimethylsilyl-protected alkyne group, which provides stability and reactivity in various chemical reactions. This makes it particularly useful in organic synthesis and material science .
Propiedades
Fórmula molecular |
C6H11BF3KSi |
|---|---|
Peso molecular |
218.14 g/mol |
Nombre IUPAC |
potassium;trifluoro(3-trimethylsilylprop-2-ynyl)boranuide |
InChI |
InChI=1S/C6H11BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h5H2,1-3H3;/q-1;+1 |
Clave InChI |
FZHBBEIUKGODCI-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC#C[Si](C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
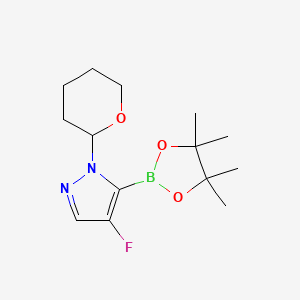
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
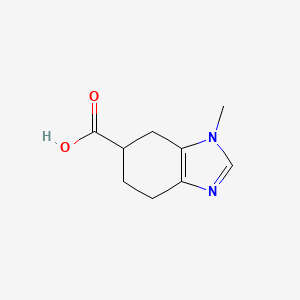
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
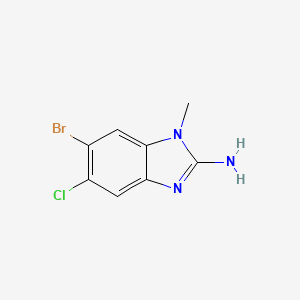
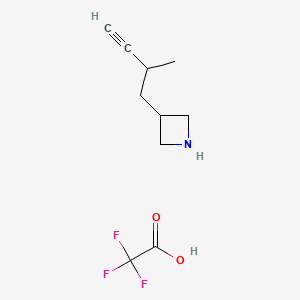
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)
